molecular formula C23H34N2 B14710631 4,4'-Methylenebis(2-methyl-6-T-butylaniline) CAS No. 13680-36-9

4,4'-Methylenebis(2-methyl-6-T-butylaniline)

Cat. No.: B14710631
CAS No.: 13680-36-9
M. Wt: 338.5 g/mol
InChI Key: WGXCSHNHXHXHBS-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2-methyl-6-T-butylaniline) is an organic compound with the molecular formula C23H34N2. It is a derivative of aniline, featuring two tert-butyl groups and a methylene bridge connecting two aniline moieties. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) typically involves the reaction of 2-methyl-6-tert-butylaniline with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) often employs high-performance liquid chromatography (HPLC) for purification. This method ensures the removal of impurities and enhances the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-methyl-6-T-butylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine compounds .

Scientific Research Applications

4,4’-Methylenebis(2-methyl-6-T-butylaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2-methyl-6-T-butylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction .

Properties

CAS No.

13680-36-9

Molecular Formula

C23H34N2

Molecular Weight

338.5 g/mol

IUPAC Name

4-[(4-amino-3-tert-butyl-5-methylphenyl)methyl]-2-tert-butyl-6-methylaniline

InChI

InChI=1S/C23H34N2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13H,11,24-25H2,1-8H3

InChI Key

WGXCSHNHXHXHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)(C)C)CC2=CC(=C(C(=C2)C)N)C(C)(C)C

Origin of Product

United States

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